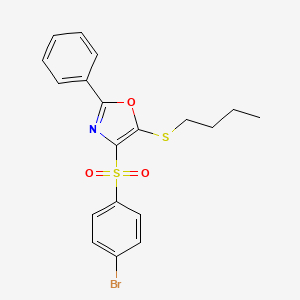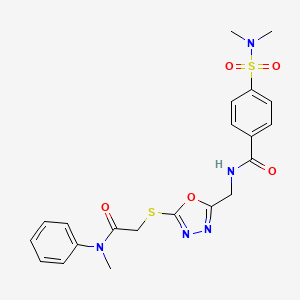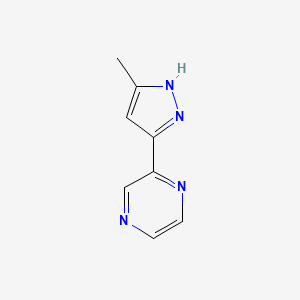![molecular formula C16H17ClN2OS B2729308 4-Chloro-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydroquinazoline CAS No. 477713-76-1](/img/structure/B2729308.png)
4-Chloro-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydroquinazoline is a useful research compound. Its molecular formula is C16H17ClN2OS and its molecular weight is 320.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
New Synthesis Methods : Research has explored new methods for synthesizing quinazoline derivatives, which include the compound . A study by Eynde et al. (1993) describes a convenient method for preparing 2-substituted quinazolines, utilizing aldehydes and aminobenzylamine (Eynde et al., 1993).
Direct, Efficient Synthesis : Correa et al. (2002) developed a solvent-free synthesis method for 2-aryl-1,2,3,4-tetrahydroquinazolines, emphasizing the efficiency and ease of the process (Correa et al., 2002).
Chemical Reactions and Modifications : Maślankiewicz (2000) studied the reaction of similar quinazoline derivatives, focusing on the chemical shifts and reactions involving sulfoxide groups (Maślankiewicz, 2000).
Applications in Medicine and Pharmacology
Antituberculosis and Cytotoxicity Studies : Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives and evaluated their in vitro activity against Mycobacterium tuberculosis, finding significant activity in some compounds (Chitra et al., 2011).
Antioxidant Additives for Lubricating Oils : Habib et al. (2014) explored the use of quinazolones, including those similar to 4-Chloro-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydroquinazoline, as antioxidant additives in Egyptian lubricating oils, highlighting their potential in industrial applications (Habib et al., 2014).
Chemical Technology
Synthesis of Isoquinoline-Fused 1,3-Benzothiazine Scaffolds : Dang et al. (2017) reported the synthesis of benzothiazine scaffolds using tetrahydroisoquinolines, demonstrating the versatility of these compounds in creating complex chemical structures (Dang et al., 2017).
Antibacterial Activity of Quinoline and Quinazoline Derivatives : El-zohry et al. (2007) studied the antibacterial activity of quinoline and quinazoline derivatives, including those containing sulfide and sulfone moieties, emphasizing their potential in developing new antimicrobial agents (El-zohry et al., 2007).
Properties
IUPAC Name |
4-chloro-2-[(4-methylphenyl)methylsulfinyl]-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c1-11-6-8-12(9-7-11)10-21(20)16-18-14-5-3-2-4-13(14)15(17)19-16/h6-9H,2-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOMOVURKZFFQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)C2=NC3=C(CCCC3)C(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-Bromophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2729232.png)


![5-(4-acetylpiperazin-1-yl)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-chlorobenzenesulfonamido)benzamide](/img/structure/B2729239.png)

![N-(3,5-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2729242.png)
![N-(1-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2729243.png)
![8-chloro-2-((3-(trifluoromethyl)phenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2729245.png)
![N-(3-chloro-4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2729246.png)

